molecular formula C30H50O3 B1150812 Cabraleone CAS No. 35761-54-7

Cabraleone

Cat. No.: B1150812
CAS No.: 35761-54-7
M. Wt: 458.7 g/mol
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Description

Cabraleone is an organic compound with the chemical formula C30H50O3. It is a colorless to pale yellow liquid with a pleasant aroma. This compound is known for its diverse applications in various fields, including perfumery, organic synthesis, and as a catalyst in chemical reactions .

Mechanism of Action

Target of Action

Cabraleone is a tetracyclic triterpenoid isolated from Aglaia foveolata and Aglaia abbreviata The primary targets of this compound are not well-defined in the literature

Mode of Action

It is known that the interaction of a drug with its target can lead to changes in cellular processes These changes can include alterations in signal transduction pathways, gene expression, or cellular metabolism

Biochemical Pathways

It is known that bioactive molecules can modulate many biochemical pathways involved in organism homeostasis, such as free radical scavenger action, oxidoreductase inhibitor, membrane permeability inhibitor, and lipid peroxidase inhibitor

Pharmacokinetics

ADME properties play a crucial role in drug discovery and chemical safety assessment They determine the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect

Biochemical Analysis

Biochemical Properties

Cabraleone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and influencing downstream effects . These interactions highlight the potential of this compound as a therapeutic agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation . It also affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic state of the cell . These effects underscore the potential of this compound in modulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This compound has been shown to inhibit certain enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, it can activate or inhibit signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses . These molecular interactions highlight the complex mechanisms through which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and cytotoxic effects without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of lipids and other biomolecules . This compound has been shown to influence metabolic flux, leading to changes in the levels of various metabolites . These interactions highlight the role of this compound in modulating metabolic pathways and its potential impact on overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . These transport and distribution mechanisms are crucial for understanding the bioavailability and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been observed to localize in the cytoplasm, nucleus, and other cellular compartments . The subcellular localization of this compound can influence its activity and function, as it interacts with different biomolecules within these compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cabraleone can be synthesized through multiple methods. One common method involves the oxidation of 1,3-dimethylimidazoline. This reaction typically requires an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Cabraleone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, acids, and bases

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different applications such as pharmaceuticals and fragrances .

Scientific Research Applications

Cabraleone has a wide range of scientific research applications:

Comparison with Similar Compounds

Cabraleone stands out for its versatility and potential in various scientific and industrial applications, making it a compound of significant interest.

Properties

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQYWMLMQVUWSF-FXFLHSNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35761-54-7
Record name Cabraleone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CABRALEONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N263H3VAJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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